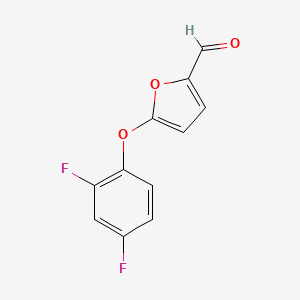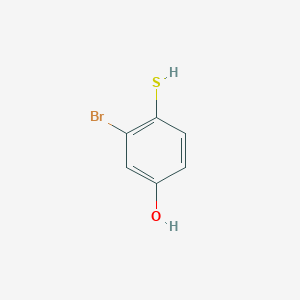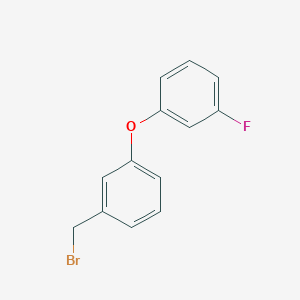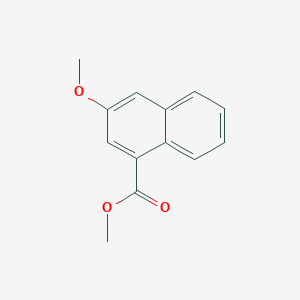
Methyl 3-methoxy-1-naphthoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-methoxy-1-naphthoate is an organic compound with the molecular formula C13H12O3 It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features a methoxy group at the third position and a carboxylic acid methyl ester group at the first position of the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-methoxy-1-naphthoate typically involves the esterification of 3-methoxynaphthalene-1-carboxylic acid. One common method is the Fischer esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the esterification process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-methoxy-1-naphthoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Products include 3-methoxynaphthalene-1-carboxylic acid or 3-methoxynaphthalene-1-aldehyde.
Reduction: The major product is 3-methoxynaphthalene-1-methanol.
Substitution: Products vary depending on the nucleophile used, such as 3-hydroxy- or 3-amino-naphthalene-1-carboxylic acid methyl ester.
Wissenschaftliche Forschungsanwendungen
Methyl 3-methoxy-1-naphthoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a starting material for various chemical reactions.
Biology: The compound can be used in studies involving the interaction of aromatic compounds with biological systems.
Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Methyl 3-methoxy-1-naphthoate depends on its chemical reactivity and interaction with molecular targets. The methoxy group can participate in hydrogen bonding and other interactions, while the ester group can undergo hydrolysis to release the carboxylic acid. These interactions can influence the compound’s behavior in biological systems and its effectiveness in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methoxynaphthalene-1-carboxylic acid: Similar structure but lacks the ester group.
1-Methoxynaphthalene: Lacks the carboxylic acid ester group.
2-Methoxynaphthalene-1-carboxylic acid methyl ester: Similar but with the methoxy group at a different position.
Uniqueness
Methyl 3-methoxy-1-naphthoate is unique due to the specific positioning of the methoxy and ester groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for targeted applications in research and industry.
Eigenschaften
Molekularformel |
C13H12O3 |
|---|---|
Molekulargewicht |
216.23 g/mol |
IUPAC-Name |
methyl 3-methoxynaphthalene-1-carboxylate |
InChI |
InChI=1S/C13H12O3/c1-15-10-7-9-5-3-4-6-11(9)12(8-10)13(14)16-2/h3-8H,1-2H3 |
InChI-Schlüssel |
BEBCQOOSNKBJHU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=CC=CC=C2C(=C1)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(Ethylsulfonyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B8480708.png)
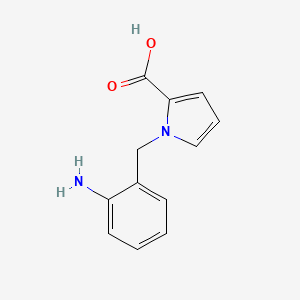
![3-[4-(Pyridin-4-ylmethoxy)-phenyl]-propionic acid methyl ester](/img/structure/B8480739.png)
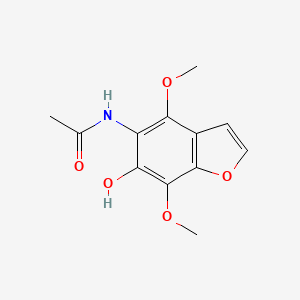
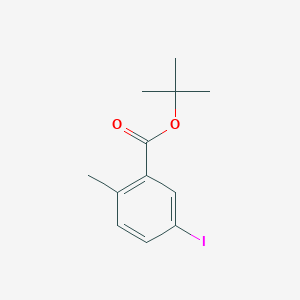
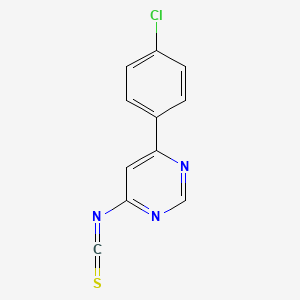
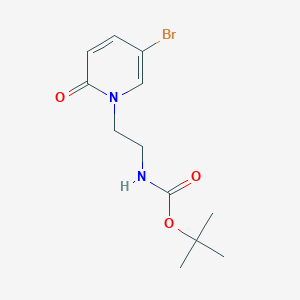
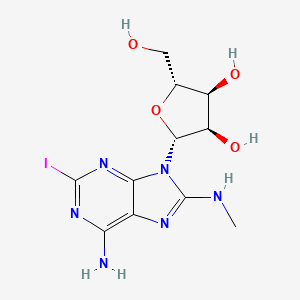
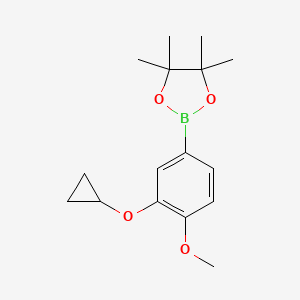
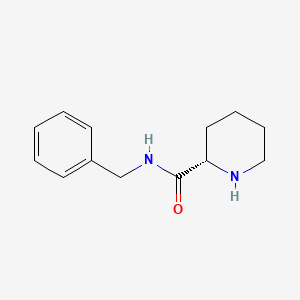
![N-[4-Bromo-2-(2-fluorobenzoyl)phenyl]glycinamide](/img/structure/B8480782.png)
